Actinomycin E1
Overview
Description
Actinomycin E1 is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore, which is responsible for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin E1 is typically produced through fermentation processes involving Streptomyces species. The production process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted, and the actinomycin compounds are purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration. The purified compound is then subjected to further purification steps to ensure its quality and potency .
Chemical Reactions Analysis
Types of Reactions: Actinomycin E1 undergoes various chemical reactions, including:
Oxidation: The phenoxazinone chromophore can undergo oxidation reactions, which may affect its biological activity.
Reduction: Reduction reactions can alter the chromophore structure, potentially impacting its binding affinity to DNA.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with modified properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Actinomycin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chromopeptide antibiotics and their interactions with DNA.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA transcription.
Industry: Utilized in the production of bioactive compounds and as a reference standard in analytical chemistry .
Mechanism of Action
Actinomycin E1 exerts its effects by binding to DNA and inhibiting RNA synthesis. It intercalates into the DNA double helix, preventing the elongation of RNA chains during transcription. This inhibition of RNA synthesis ultimately leads to a decrease in protein synthesis, which is critical for cell survival and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerases involved in transcription .
Comparison with Similar Compounds
Actinomycin D: Another member of the actinomycin family, widely used as an antitumor agent.
Actinomycin X2: Known for its potent antibacterial activity.
Actinomycin V: Exhibits strong activity against multidrug-resistant bacteria
Uniqueness of Actinomycin E1: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable compound for both research and therapeutic applications. Additionally, its production and purification processes have been optimized to yield high-quality material suitable for various scientific studies .
Properties
IUPAC Name |
2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVOZCXHQSWGO-OWKXVAKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161255 | |
Record name | Actinomycin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402-41-1 | |
Record name | Actinomycin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actinomycin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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